Tert-butyl ethyl oxalate

Descripción general

Descripción

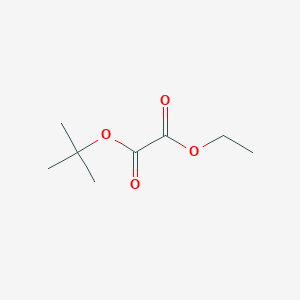

Tert-butyl ethyl oxalate is an organic compound with the molecular formula C8H14O4. It is a colorless liquid with a sweet, fruity odor. This compound is used in various applications, including as a solvent, a reagent for organic synthesis, and a catalyst for certain reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tert-butyl ethyl oxalate can be synthesized through the esterification of oxalic acid with tert-butyl alcohol and ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to reflux to drive the reaction to completion.

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of reactants and the removal of water to shift the equilibrium towards ester formation. The use of efficient distillation techniques ensures the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Tert-butyl ethyl oxalate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form oxalic acid, tert-butyl alcohol, and ethanol.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Nucleophiles like amines or alcohols under appropriate conditions.

Major Products:

Hydrolysis: Oxalic acid, tert-butyl alcohol, and ethanol.

Reduction: Corresponding alcohols.

Substitution: Various substituted esters depending on the nucleophile used

Aplicaciones Científicas De Investigación

Tert-butyl ethyl oxalate is a chemical compound with the molecular formula . It is a combustible liquid that can cause skin irritation . Research has explored its applications in organic synthesis, particularly in alkynylation reactions and as an intermediate in the production of other compounds .

Scientific Research Applications

Alkynylation Reactions: this compound is used in deoxyalkynylation reactions of cesium oxalates .

- Direct Photoexcitation: Aryl EBX reagents can undergo direct photoexcitation in the presence of this compound to generate an excited state, which then performs a single-electron transfer oxidation of cesium salt . This process is used in alkynylation methods, including decarboxylative and deboronative alkynylations, oxyalkynylation of enamides, and C-H alkynylation of tetrahydrofuran (THF) .

- Photocatalysis Alternative: this compound can be used as an alternative to photocatalysis for alkynylation reactions .

- Diastereoselective Deoxyalkynylation: Both direct excitation and photocatalytic methods can be applied for the diastereoselective deoxyalkynylation of cedrol oxalate .

Synthesis of Carbamic Acid Tert-Butyl Ester: this compound is used as an intermediate in a four-step procedure for preparing t-butyl carbamate from ethoxalyl chloride .

Fuel Additive/Fuel Composition Oxalate compounds, including those similar in structure to this compound, have been investigated for use as fuel additives to improve combustion performance and reduce pollution .

- Improving Combustion Performance: Oxalate compounds can improve the combustion performance of industrial and civil fuel oils .

- Reducing Pollutant Emissions: The use of oxalate compounds in fuel compositions can reduce exhaust gas and pollutant discharge by more than 30% and reduce heat loss by more than 20% compared to the same quality fuel .

- Fuel Mixture: this compound can be a component in a fuel mixture containing industrial fuels like gasoline, kerosene, diesel oil, and heavy oil . The oxalate fuel composition can account for 1-100% of the fuel mixture by weight, or preferably 10-99% .

Data Table: Alkynylation Reactions

| Reaction Type | Reagents/Conditions | Product(s) |

|---|---|---|

| Deoxyalkynylation of Cesium Oxalates | Cesium oxalate, ArEBX reagent, DCM, hv (direct excitation) or 4CzIPN (photocatalyst) | Alkynylated product |

| Selective Monohydrolysis | Diethyl oxalate, , THF | Monoalkyl oxalates |

Case Studies

Deoxyalkynylation of Alcohols: A study reported the application of this compound in deoxygenation strategies for synthesizing alkynylated all-carbon quaternary centers from alcohols . The reaction of cesium oxalates with ArEBX reagents, using either direct photoexcitation or a photocatalyst, was effective in generating alkynylated products .

Synthesis of Monoalkyl Oxalates: A practical synthesis of monoalkyl oxalates in aqueous media was developed using the selective monohydrolysis of diethyl oxalate . This method provides an efficient route to monoalkyl oxalates under green conditions .

Synthesis of Monoalkyl Oxalates in Aqueous Media

| Entry | Diethyl oxalate (equiv.) | (equiv.) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1 | 3 | None | 20 | 0 |

| 2 | 1 | 3 | CH3CN | 20 | 71 |

| 3 | 1 | 3 | Acetone | 20 | 77 |

| 4 | 1 | 3 | Dioxane | 20 | 79 |

| 5 | 1 | 3 | THF | 20 | 81 |

| 6 | 1 | 1 | THF | 20 | 41 |

| 7 | 1 | 2 | THF | 20 | 76 |

| 8 | 1 | 4 | THF | 20 | 80 |

| 9 | 1 | 5 | THF | 20 | 78 |

| 10 | 1 | 3 | THF | 15 | 84 |

| 11 | 1 | 3 | THF | 20 | 87 |

| 12 | 1 | 3 | THF | 24 | 93 |

| 13 | 1 | 3 | THF | 30 | 89 |

| 14 | 1 | 3 | Acetone | 20 | 89 |

| 15 | Et | 20 | None | 0 | 61 |

| 16 | 1 | 10 | THF | 5 | 68 |

| 17 | 1 | 20 | THF | 5 | 90 |

| 18 | 1 | 20 | THF | 10 | 87 |

| 19 | 1 | 12 | THF | 30 | 92 |

| 20 | 1 | 10 | CH3CN | 5 | 61 |

| 21 | 1 | 10 | Acetone | 5 | 65 |

Mecanismo De Acción

The mechanism of action of tert-butyl ethyl oxalate involves its ability to participate in esterification and hydrolysis reactions. The ester groups in the compound can undergo nucleophilic attack, leading to the formation of various products. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .

Comparación Con Compuestos Similares

Ethyl oxalate: Similar ester but lacks the tert-butyl group.

Tert-butyl oxalate: Similar ester but lacks the ethyl group.

Di-tert-butyl oxalate: Contains two tert-butyl groups instead of one tert-butyl and one ethyl group.

Uniqueness: Tert-butyl ethyl oxalate is unique due to the presence of both tert-butyl and ethyl groups, which provide a balance of steric hindrance and reactivity. This combination makes it a versatile reagent in organic synthesis and industrial applications .

Actividad Biológica

Tert-butyl ethyl oxalate is a compound that has garnered attention for its potential biological activities, particularly in biochemical and pharmacological contexts. This article explores its synthesis, biological interactions, and implications for health, supported by various research findings and case studies.

Chemical Structure and Synthesis

This compound is an ester formed from the reaction of tert-butyl alcohol and ethyl oxalate. The general reaction can be summarized as follows:

This synthesis typically requires controlled conditions to optimize yield and purity, often using solvents like ethanol or methanol under specific temperature and pH settings.

Biological Activity

1. Enzyme Interaction and Modulation

Research indicates that this compound can modulate enzyme activity due to its ability to form hydrogen bonds with biological molecules. This interaction may influence various biochemical pathways, suggesting potential therapeutic applications. For instance, studies have shown that compounds with similar structures can inhibit enzymes involved in disease processes, including cancer and inflammation.

2. Effects on Oxalate Metabolism

This compound's relationship with oxalate metabolism is particularly notable. Increased absorption or endogenous synthesis of oxalate can lead to hyperoxaluria, a condition associated with the formation of calcium oxalate kidney stones. A study involving individuals with a history of kidney stones revealed that higher rates of oxalate absorption correlated with urinary total oxalate levels, emphasizing the compound's relevance in metabolic evaluations .

Case Studies

Case Study 1: Kidney Stone Formation

A clinical study assessed the impact of ascorbate supplementation on oxalate absorption among stone formers and non-stone formers. Results indicated that stone formers had significantly higher urinary total oxalate levels post-oxalate load compared to non-stone formers, highlighting the importance of managing dietary oxalate intake in susceptible individuals .

Case Study 2: Enzyme Inhibition

In vitro studies have demonstrated that tert-butyl derivatives can act as enzyme inhibitors. For example, compounds structurally related to this compound showed potential in inhibiting specific pathways linked to cancer progression. These findings suggest that further exploration into its pharmacological properties could lead to new therapeutic strategies.

Research Findings

Propiedades

IUPAC Name |

2-O-tert-butyl 1-O-ethyl oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-5-11-6(9)7(10)12-8(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGBGKKWENABEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562600 | |

| Record name | tert-Butyl ethyl ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50624-94-7 | |

| Record name | tert-Butyl ethyl ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl ethyl oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.